molecular formula C25H29FN2O4S B3013330 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one CAS No. 892773-54-5

6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one

Cat. No.: B3013330
CAS No.: 892773-54-5
M. Wt: 472.58
InChI Key: YILZOJTZMHNNIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinolin-4(1H)-one derivative featuring a fluoro substituent at position 6, a 4-methoxyphenylsulfonyl group at position 3, a 4-methylpiperidin-1-yl moiety at position 7, and a propyl chain at the nitrogen of the quinolinone core. The 4-methoxyphenylsulfonyl group may enhance solubility or modulate electronic interactions, while the 4-methylpiperidine substituent could influence steric and binding properties .

Properties

IUPAC Name

6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O4S/c1-4-11-28-16-24(33(30,31)19-7-5-18(32-3)6-8-19)25(29)20-14-21(26)23(15-22(20)28)27-12-9-17(2)10-13-27/h5-8,14-17H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILZOJTZMHNNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a quinoline derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24FN2O3S\text{C}_{20}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes a quinoline core with various substituents that contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance, derivatives containing sulfonamide groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . While specific data on the antibacterial efficacy of the target compound is limited, its structural similarity suggests potential effectiveness in combating bacterial infections.

Enzyme Inhibition

Enzyme inhibition is a critical aspect of the pharmacological profile of quinoline derivatives. The target compound's structure suggests potential activity as an acetylcholinesterase (AChE) inhibitor, which is relevant in treating neurodegenerative diseases like Alzheimer's. Studies have shown that related compounds demonstrate significant AChE inhibition, with IC50 values ranging from 0.63 µM to 6.28 µM against various enzyme targets .

Additionally, the compound may inhibit urease, an enzyme involved in the pathogenesis of certain infections. Compounds with similar functionalities have displayed strong urease inhibitory activity, indicating that the target compound may also possess this trait.

Anticancer Potential

Quinoline derivatives are frequently investigated for their anticancer properties. The presence of the piperidine moiety within the compound enhances its ability to interact with biological targets implicated in cancer proliferation. Research has highlighted that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also be effective in cancer therapy .

Case Studies

Several studies have explored the biological activities of quinoline derivatives:

  • Study on Anticancer Activity : A study conducted on related quinoline compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria .
  • Enzyme Inhibition Study : Another study evaluated a series of sulfonamide-containing compounds for their AChE inhibitory activity. The results indicated a promising correlation between structural modifications and enhanced inhibitory effects, paving the way for further exploration of similar structures like the target compound .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is essential for its therapeutic application. Preliminary studies suggest favorable absorption and distribution characteristics typical of quinoline derivatives; however, comprehensive toxicological evaluations are necessary to establish safety profiles.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with five analogs from the provided evidence, highlighting key structural differences and inferred implications:

Compound Name Position 1 Substituent Position 3 Sulfonyl Group Position 7 Heterocycle Key Structural Notes
Target Compound Propyl 4-Methoxyphenyl 4-Methylpiperidin-1-yl Balanced lipophilicity; methoxy may enhance solubility and metabolic stability
1-Ethyl-6-fluoro-3-((4-methoxyphenyl)sulfonyl)-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one () Ethyl 4-Methoxyphenyl 4-Methylpiperidin-1-yl Shorter alkyl chain (ethyl vs. propyl) may reduce membrane permeability
3-[(4-Chlorophenyl)sulfonyl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4(1H)-one () Methyl 4-Chlorophenyl 4-Methylpiperidin-1-yl Chloro substituent increases electron-withdrawing effects, potentially altering binding
3-(4-Ethylphenyl)sulfonyl-6-fluoranyl-1-(phenylmethyl)-7-pyrrolidin-1-yl-quinolin-4-one () Benzyl (phenylmethyl) 4-Ethylphenyl Pyrrolidin-1-yl Bulky benzyl group and pyrrolidine may reduce metabolic stability
6-Fluoranyl-3-(4-methylphenyl)sulfonyl-1-(phenylmethyl)-7-piperidin-1-yl-quinolin-4-one () Benzyl (phenylmethyl) 4-Methylphenyl Piperidin-1-yl Methylphenyl sulfonyl offers moderate steric bulk; piperidine enhances rigidity
3-(4-Ethylphenyl)sulfonyl-6-fluoranyl-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one () Methyl 4-Ethylphenyl 4-Methylpiperidin-1-yl Ethylphenyl sulfonyl increases hydrophobicity; methylpiperidine optimizes binding

Structural and Functional Implications

Position 1 Substituents

  • Propyl vs. Ethyl/Methyl/Benzyl : The propyl chain in the target compound offers intermediate lipophilicity compared to ethyl or methyl. Benzyl groups (e.g., in and ) introduce aromaticity and bulk, which may hinder target engagement but improve selectivity .
  • Methyl ( and ) : Smaller alkyl groups may enhance solubility but reduce membrane permeability.

Sulfonyl Group Variations

  • 4-Chlorophenyl () : Chlorine’s electron-withdrawing nature could strengthen hydrogen bonding but reduce solubility.

Heterocyclic Moieties at Position 7

  • 4-Methylpiperidine (Target, ) : The piperidine ring’s rigidity and nitrogen positioning may optimize interactions with hydrophobic pockets in biological targets.
  • Pyrrolidine () : A smaller, more flexible ring could reduce binding affinity but increase synthetic accessibility .

Research Findings and Limitations

While the evidence lacks explicit pharmacological data, structural trends suggest:

  • The target compound’s 4-methoxyphenylsulfonyl group may offer a favorable balance between solubility and binding compared to chloro or ethylphenyl analogs.
  • The propyl chain at position 1 likely enhances pharmacokinetic properties relative to benzyl or methyl substituents.
  • Further studies are needed to validate these hypotheses, particularly in vitro assays measuring potency, selectivity, and ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.